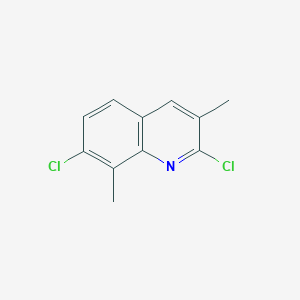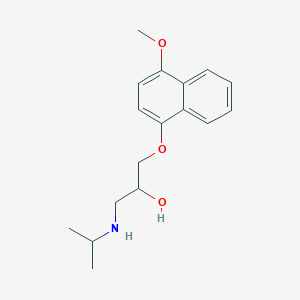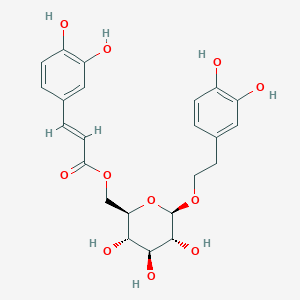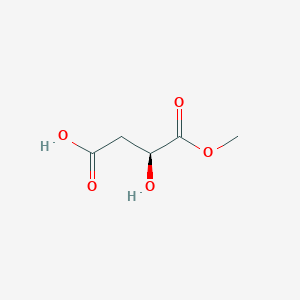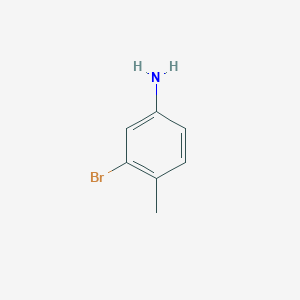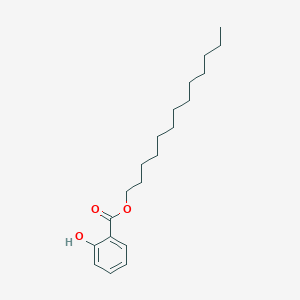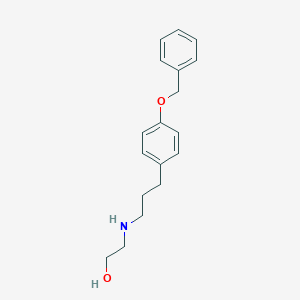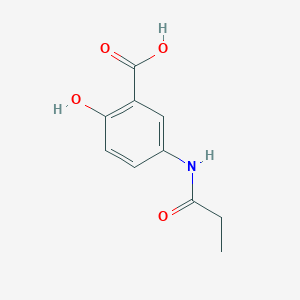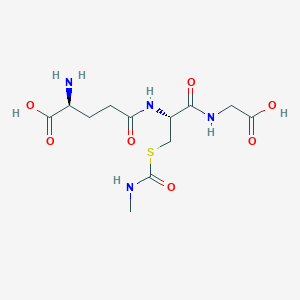
S-(N-Methylcarbamoyl)glutathione
Vue d'ensemble
Description
Synthesis Analysis
S-(N-Methylcarbamoyl)glutathione is synthesized in vivo as a result of exposure to methyl isocyanate. The compound has been isolated from the bile of rats administered methyl isocyanate and characterized through mass spectrometry. This synthesis process underlines the role of glutathione conjugation in detoxifying harmful substances, demonstrating the body's capability to mitigate the effects of toxic exposures by transforming reactive molecules into more stable, excretable forms (Pearson et al., 1990).
Molecular Structure Analysis
The molecular structure of S-(N-Methylcarbamoyl)glutathione has been elucidated using tandem mass spectrometry and liquid chromatography/mass spectrometry (LC/MS), providing insights into its chemical nature and reactive capabilities. The analyses have shown that this compound can donate an N-methylcarbamoyl moiety to cysteine residues, highlighting its potential to modify nucleophilic amino acids through carbamoylation (Pearson et al., 1990).
Chemical Reactions and Properties
S-(N-Methylcarbamoyl)glutathione displays significant reactivity, particularly in its ability to carbamoylate nucleophilic sites on proteins and peptides. This reactivity underscores its role in the detoxification process and highlights the potential toxicological implications of its formation, as the release of methyl isocyanate from its glutathione conjugate could contribute to various systemic toxicities (Pearson et al., 1990).
Physical Properties Analysis
Although specific details on the physical properties of S-(N-Methylcarbamoyl)glutathione, such as solubility and melting point, are not directly provided in the available literature, its identification and characterization have been achieved through advanced analytical techniques. These techniques suggest that it possesses physical and chemical properties that facilitate its role in metabolic detoxification processes.
Chemical Properties Analysis
The chemical properties of S-(N-Methylcarbamoyl)glutathione, including its reactivity and potential for interacting with biological molecules, are central to understanding its role in metabolism and detoxification. Its capability to undergo reactions with cysteine and potentially other amino acids indicates a complex interplay between detoxification pathways and the maintenance of cellular homeostasis (Pearson et al., 1990).
Applications De Recherche Scientifique
Inhibition of Embryonic Growth : S-(N-methylcarbamoyl)glutathione inhibits mouse embryonic growth primarily by hindering yolk sac nutrient uptake, likely due to tissue carbamoylation by methyl isocyanate (Guest & Varma, 1994).
Transport of Methyl Isocyanate : This compound may function as a vehicle for the transport of methyl isocyanate in vivo, contributing to systemic toxicities (Pearson et al., 1990).
Potential Anticancer Agent : S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives are strong inhibitors of glyoxalase I and slow substrates for glyoxalase II, showing potential as tumor-selective anticancer agents (Murthy et al., 1994).
Glutathione Metabolism : Selective modification of glutathione metabolism using enzyme inhibitors and compounds that increase synthesis can enhance chemotherapy and radiation therapy by protecting cells from toxic effects of drugs, foreign compounds, and oxygen (Meister, 1983).
Carbamoylation of Peptides and Proteins : Carbamoylation of peptides and proteins by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine may have toxicological consequences in tissue lesions (Pearson et al., 1991).
Analysis of S-(N-Methylcarbamoyl) Conjugates : LC/TSP-MS is a rapid and convenient method for analyzing S-(N-methylcarbamoyl) conjugates of cysteine and glutathione formed from monomethylcarbamate metabolites of bambuterol (Rashed et al., 1989).
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191537 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-Methylcarbamoyl)glutathione | |
CAS RN |
38126-73-7 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



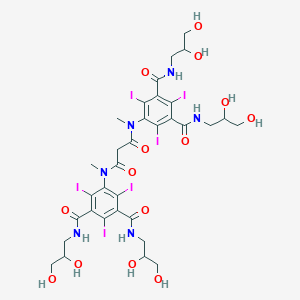
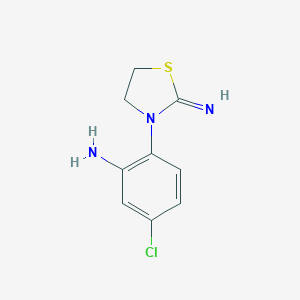
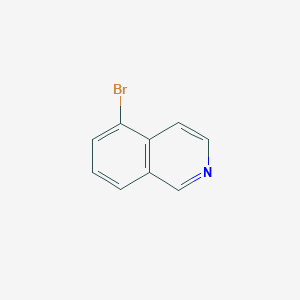
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
